methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate
Description
Methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative characterized by a stereochemically defined bicyclic structure. The compound features a fluoro substituent at the C4 position and a ketone group at C5, combined with a methyl ester at C2.
Properties
CAS No. |
95048-76-3 |
|---|---|
Molecular Formula |
C6H8FNO3 |
Molecular Weight |
161.13 g/mol |
IUPAC Name |
methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H8FNO3/c1-11-6(10)4-2-3(7)5(9)8-4/h3-4H,2H2,1H3,(H,8,9)/t3-,4-/m0/s1 |
InChI Key |
IVCVISIMTCJZHG-IMJSIDKUSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](C(=O)N1)F |
Canonical SMILES |
COC(=O)C1CC(C(=O)N1)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Esterification and Protecting Group Strategies
Following fluorination, the tert-butyl carbamate protecting group is removed under acidic conditions to expose the pyrrolidine nitrogen. Treatment with 4 M HCl in dioxane at room temperature for 6 hours achieves complete deprotection, yielding methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate as a light yellow syrup .
Deprotection Optimization:
| Parameter | Condition | Outcome |
|---|---|---|
| HCl Concentration | 4 M in dioxane | Complete deprotection in 6 hours |
| Temperature | Room temperature | Minimal side reactions |
| Workup | Partitioning in EtOAc/H₂O | 90% recovery after extraction |
Simultaneously, the methyl ester group remains intact under these conditions, highlighting the robustness of the esterification strategy.
Alternative Alkylation Approaches
In parallel routes, alkylation of the pyrrolidine nitrogen is achieved using iodomethane in the presence of cesium carbonate (Cs₂CO₃). For instance, a suspension of NaH in tetrahydrofuran (THF) reacts with (S)-ethyl 5-oxopyrrolidine-2-carboxylate, followed by addition of iodomethane to introduce the methyl group at the nitrogen .
Alkylation Reaction Parameters:
-
Base: Cs₂CO₃ (3 equivalents)
-
Alkylating Agent: Iodomethane (2.5 equivalents)
-
Solvent: Acetonitrile
-
Temperature: 50°C overnight
This method demonstrates the compatibility of Cs₂CO₃ with acetonitrile for selective N-alkylation, though yields are moderate due to competing side reactions.
Comparative Analysis of Synthetic Routes
The table below summarizes two primary methodologies for synthesizing this compound, highlighting advantages and limitations:
| Method | Key Steps | Yield | Stereochemical Control | Scalability |
|---|---|---|---|---|
| DAST Fluorination | 1. DAST-mediated fluorination 2. HCl deprotection | 67% | High (retention of 4S) | Moderate |
| N-Alkylation | 1. NaH-mediated alkylation 2. Esterification | 40% | Moderate | Low |
The DAST-based route is favored for its superior stereochemical outcomes, whereas alkylation offers a simpler protocol but lower yields.
Mechanistic Insights and Kinetic Considerations
The fluorination step proceeds via an Sₙ2 mechanism, where DAST delivers a fluoride ion to the hydroxyl-bearing carbon, displacing the hydroxyl group with inversion. However, steric hindrance from the tert-butyl carbamate group ensures retention of configuration in the (2S,4S) isomer . Kinetic studies of analogous systems reveal that reaction rates double with every 10°C increase in temperature, though higher temperatures risk racemization .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Stereochemical Differences
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Observations:
Substituent Effects: The fluoro group in the target compound enhances electronegativity and metabolic stability compared to the hydroxyl group in the (2S,4R)-hydroxy analog . Fluorine’s strong electron-withdrawing nature may also influence ring conformation and reactivity.
Stereochemical Impact: The (2S,4S) configuration in both the target compound and the phenoxy analog suggests a preference for specific spatial arrangements in synthesis or biological activity. The (2S,4R)-hydroxy analog’s differing stereochemistry at C4 could lead to divergent binding affinities in chiral environments.
Biological Activity
Methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a fluorine atom at the 4-position and a methyl ester at the 2-position. The presence of fluorine enhances its lipophilicity, which is critical for biological interactions. Its molecular formula is with a molecular weight of approximately 175.16 g/mol.
The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The fluorine atom and the stereochemistry of the compound contribute to its binding affinity and specificity. Preliminary studies suggest that it may modulate pathways related to neurotransmission and inflammation, although further research is needed to fully elucidate these mechanisms .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays using A549 human lung adenocarcinoma cells demonstrated structure-dependent anticancer activity. For instance:
- Compound Variants : Various derivatives were synthesized and tested, revealing that modifications significantly influenced their cytotoxicity against cancer cells.
- Cytotoxicity : Compounds with specific substitutions exhibited reduced viability in A549 cells, with some achieving over 60% reduction in cell viability compared to controls .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Studies indicated that derivatives of 5-oxopyrrolidine exhibited notable activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae. The findings suggest that these compounds could serve as templates for developing new antimicrobial agents .
Research Findings and Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Compounds exhibited varying degrees of cytotoxicity against A549 cells; some reduced viability by over 60%. | Potential for developing new cancer therapeutics targeting specific pathways. |
| Antimicrobial Activity | Effective against MRSA and other resistant strains; structure modifications enhanced activity. | Opportunity for creating novel antibiotics to combat resistance. |
Q & A
Basic Question: What are the standard analytical methods to confirm the structural identity and purity of methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): - and -NMR identify stereochemistry and functional groups. For example, -NMR can resolve coupling constants to verify the (2S,4S) configuration .
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC with a polar stationary phase (e.g., amylose-based columns) assesses enantiomeric purity. Retention times are compared against racemic mixtures .
- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous stereochemical assignment. For analogs, R-factors <0.05 ensure precision .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] for CHFNO) .
Advanced Question: How can stereochemical control during synthesis be optimized to minimize epimerization at the 4-fluoro position?
Methodological Answer:
Epimerization risks arise under acidic/basic conditions. Mitigation strategies include:
- Low-Temperature Reactions: Conducting esterification or cyclization below 0°C reduces thermal energy, suppressing racemization .
- Chiral Auxiliaries: Use (R)- or (S)-proline derivatives to stabilize intermediates, as seen in analogous pyrrolidine syntheses .
- In Situ Monitoring: Employ -NMR to track fluorine environment changes, detecting epimerization in real time .
- Protecting Groups: tert-Butoxycarbonyl (Boc) groups shield reactive amines, preventing unwanted ring-opening during fluorination steps .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .
- Solubility Considerations: Prepare stock solutions in anhydrous DMSO (≥99.9% purity) at 10 mM concentration. Aliquot to avoid freeze-thaw cycles .
- Handling Precautions: Use inert atmosphere (N/Ar) during weighing to minimize moisture absorption. Safety protocols for fluorinated compounds include fume hood use and PPE .
Advanced Question: How to resolve contradictions in reported biological activities between this compound and its structural analogs?
Methodological Answer:
Discrepancies often stem from stereochemical or substituent variations. Systematic approaches include:
- Comparative Enzymatic Assays: Test inhibitory activity against target enzymes (e.g., proteases) under standardized conditions (pH 7.4, 37°C). IC values are normalized to control compounds .
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions. For example, the 4-fluoro group may alter hydrogen bonding with active-site residues compared to chloro analogs .
- Metabolic Stability Studies: Assess half-life in liver microsomes to differentiate pharmacokinetic effects from intrinsic activity .
Basic Question: What synthetic routes are commonly employed to prepare pyrrolidine-2-carboxylate derivatives?
Methodological Answer:
Key steps include:
- Cyclization of Amino Alcohols: React β-amino alcohols with ketoesters under acidic conditions (e.g., HCl in ethanol) to form the pyrrolidine ring .
- Asymmetric Catalysis: Use chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective Michael additions to α,β-unsaturated esters .
- Fluorination Strategies: Electrophilic fluorination (Selectfluor®) or nucleophilic substitution (KF) at the 4-position, followed by esterification .
Advanced Question: How to design experiments evaluating the compound’s potential as a protease inhibitor?
Methodological Answer:
- Target Selection: Focus on proteases with known fluorinated pyrrolidine substrates (e.g., dipeptidyl peptidase-4 or prolyl oligopeptidase) .
- Kinetic Assays: Measure using fluorogenic substrates (e.g., Gly-Pro-AMC). Include positive controls (e.g., sitagliptin for DPP-4) .
- Cellular Uptake Studies: Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells, correlating with activity .
- Mutagenesis Studies: Engineer protease mutants (e.g., S630A substitution) to identify critical binding residues via activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
